N-[2-({[4-(2-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
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Overview
Description
N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group, an indole ring, and an amide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction. The indole ring is then synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The final step involves coupling the piperazine derivative with the indole carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the amide linkage can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and indole moiety are known to interact with various neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes.
Properties
Molecular Formula |
C24H27N5O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-33-21-9-5-4-8-20(21)28-12-14-29(15-13-28)24(32)23(31)26-11-10-25-22(30)19-16-17-6-2-3-7-18(17)27-19/h2-9,16,27H,10-15H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
FXPLQTANPFNQFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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